molecular formula C12H21N3O4S2 B2453930 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2320172-72-1

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2453930
CAS RN: 2320172-72-1
M. Wt: 335.44
InChI Key: MPPOMSRIGZSQEY-UHFFFAOYSA-N
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Description

“N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide” is a chemical compound with diverse applications in scientific research . It offers potential in drug development, material synthesis, and catalysis due to its unique structure and properties.

Scientific Research Applications

Detoxification Mechanisms

Research has delved into the non-enzymatic glutathione conjugation of carcinogenic compounds, unveiling novel detoxification mechanisms. For instance, the in vitro study by Umemoto et al. (1988) on 2-nitroso-6-methyldipyrido[1,2-a: 3',2'-d]imidazole (NO-Glu-P-1) with reduced glutathione (GSH) underlines a detoxification pathway via the formation of N-hydroxy-sulfonamide adducts, suggesting a potential detoxification route for toxic arylamines in vivo due to the abundance of GSH in organs like the liver or kidney (Umemoto et al., 1988).

Environmental Degradation

A novel microbial strategy for eliminating sulfonamide antibiotics was discovered by Ricken et al. (2013), who found that Microbacterium sp. strain BR1 degrades sulfamethoxazole and other sulfonamides through ipso-hydroxylation followed by fragmentation. This mechanism could mitigate the propagation of antibiotic resistance in aquatic environments, highlighting the compound's role in environmental science (Ricken et al., 2013).

Molecular Docking and Biological Screening

The development of N-ethyl-N-methylbenzenesulfonamide derivatives by El-Gilil (2019) for antimicrobial and antiproliferative agents showcases the compound's utility in drug discovery. Molecular docking studies indicated these compounds could serve as inhibitors against DHFR enzyme active sites, further advancing our understanding of their biological activities (El-Gilil, 2019).

Antioxidant Activity

Research into the antioxidant properties of sulfone/sulfonamide-linked compounds reveals the potential of these structures in mitigating oxidative stress. Padmaja et al. (2014) synthesized a new class of these compounds and found that sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) demonstrated significant antioxidant activity, suggesting their potential therapeutic applications (Padmaja et al., 2014).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-15-8-11(13-10-15)21(17,18)14-9-12(19-5-4-16)2-6-20-7-3-12/h8,10,14,16H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOMSRIGZSQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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